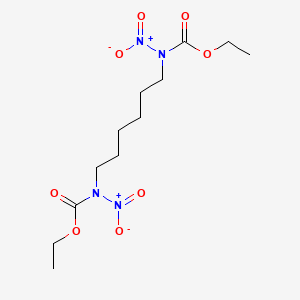
Diethyl hexane-1,6-diylbis(nitrocarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl hexane-1,6-diylbis(nitrocarbamate) is an organic compound with the molecular formula C12H22N4O8. It consists of 46 atoms, including 22 hydrogen atoms, 12 carbon atoms, 4 nitrogen atoms, and 8 oxygen atoms
Preparation Methods
The synthesis of diethyl hexane-1,6-diylbis(nitrocarbamate) involves several steps. The primary synthetic route includes the reaction of hexane-1,6-diol with diethyl carbonate in the presence of a base to form the corresponding diethyl ester. This intermediate is then reacted with nitrocarbamate under controlled conditions to yield diethyl hexane-1,6-diylbis(nitrocarbamate) . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Diethyl hexane-1,6-diylbis(nitrocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of hexane-1,6-diylbis(aminocarbamate).
Substitution: The nitro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl hexane-1,6-diylbis(nitrocarbamate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl hexane-1,6-diylbis(nitrocarbamate) involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Diethyl hexane-1,6-diylbis(nitrocarbamate) can be compared with other similar compounds, such as diethyl hexane-1,6-diylbis(nitrosocarbamate) and hexane-1,6-diylbis(aminocarbamate). These compounds share similar structural features but differ in their functional groups and reactivity. The unique combination of nitrocarbamate groups in diethyl hexane-1,6-diylbis(nitrocarbamate) imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
6268-46-8 |
|---|---|
Molecular Formula |
C12H22N4O8 |
Molecular Weight |
350.33 g/mol |
IUPAC Name |
ethyl N-[6-[ethoxycarbonyl(nitro)amino]hexyl]-N-nitrocarbamate |
InChI |
InChI=1S/C12H22N4O8/c1-3-23-11(17)13(15(19)20)9-7-5-6-8-10-14(16(21)22)12(18)24-4-2/h3-10H2,1-2H3 |
InChI Key |
PSBAURNYAWRWIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CCCCCCN(C(=O)OCC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















